molecular formula C16H16N6O6 B11553122 (1E)-N'-(2,4-dinitrophenyl)-N-(2-methyl-5-nitrophenyl)propanehydrazonamide

(1E)-N'-(2,4-dinitrophenyl)-N-(2-methyl-5-nitrophenyl)propanehydrazonamide

Cat. No.: B11553122
M. Wt: 388.33 g/mol
InChI Key: HSNFHLOKLQVCQD-UHFFFAOYSA-N
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Description

(E)-N’-[(2,4-DINITROPHENYL)AMINO]-N-(2-METHYL-5-NITROPHENYL)PROPANIMIDAMIDE is a complex organic compound characterized by the presence of nitro groups and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-[(2,4-DINITROPHENYL)AMINO]-N-(2-METHYL-5-NITROPHENYL)PROPANIMIDAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone to form a hydrazone intermediate. This intermediate is then subjected to further reactions, such as condensation with 2-methyl-5-nitroaniline, under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, ensures high yield and purity of the product. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-[(2,4-DINITROPHENYL)AMINO]-N-(2-METHYL-5-NITROPHENYL)PROPANIMIDAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of nitro or halogen-substituted derivatives.

Scientific Research Applications

(E)-N’-[(2,4-DINITROPHENYL)AMINO]-N-(2-METHYL-5-NITROPHENYL)PROPANIMIDAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in analytical chemistry for the detection of various compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and sensors

Mechanism of Action

The mechanism of action of (E)-N’-[(2,4-DINITROPHENYL)AMINO]-N-(2-METHYL-5-NITROPHENYL)PROPANIMIDAMIDE involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, affecting their function.

    Pathways Involved: It may inhibit or activate specific biochemical pathways, leading to its observed effects. .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N’-[(2,4-DINITROPHENYL)AMINO]-N-(2-METHYL-5-NITROPHENYL)PROPANIMIDAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in research and industry .

Properties

Molecular Formula

C16H16N6O6

Molecular Weight

388.33 g/mol

IUPAC Name

N-(2,4-dinitroanilino)-N'-(2-methyl-5-nitrophenyl)propanimidamide

InChI

InChI=1S/C16H16N6O6/c1-3-16(17-14-8-11(20(23)24)5-4-10(14)2)19-18-13-7-6-12(21(25)26)9-15(13)22(27)28/h4-9,18H,3H2,1-2H3,(H,17,19)

InChI Key

HSNFHLOKLQVCQD-UHFFFAOYSA-N

Canonical SMILES

CCC(=NC1=C(C=CC(=C1)[N+](=O)[O-])C)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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